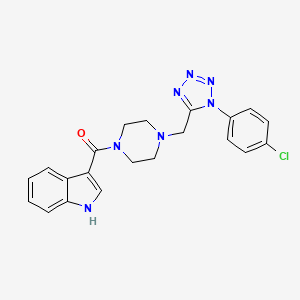

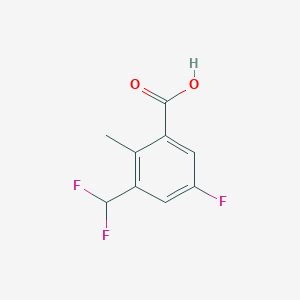

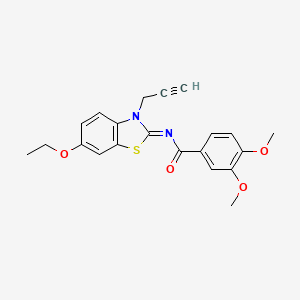

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide, also known as MNO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MNO is a small molecule that has been found to have potential applications in various fields such as medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis and Characterization

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to the target compound, was developed, highlighting an operationally simple and high-yielding method for synthesizing anthranilic acid derivatives and oxalamides. This method might be relevant for the synthesis of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide, offering insights into potential synthetic pathways and applications in medicinal chemistry (Mamedov et al., 2016).

Material Science and Photophysical Applications

- Research on a cationic polymer incorporating a photolabile o-nitrobenzyl group, which could transform into a zwitterionic form upon irradiation, demonstrates the potential of using similar nitro-substituted compounds in developing smart materials with switchable properties. This work could imply applications for N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide in materials science, especially in creating light-responsive materials (Sobolčiak et al., 2013).

Analytical and Biochemical Studies

- A study on nitrophorins, which bind nitric oxide and other ligands, highlights the complex kinetics and equilibrium dynamics of ligand binding. This research could suggest potential biochemical or analytical applications for nitrophenyl-substituted compounds, including their role in studying or modulating nitric oxide signaling pathways (Andersen et al., 2000).

Environmental and Corrosion Applications

- Studies on benzamide derivatives with nitro and methoxy substituents for the acidic corrosion inhibition of mild steel demonstrate how the electron-withdrawing and -donating characteristics of these groups influence inhibition efficiency. This suggests potential applications for N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide in the development of corrosion inhibitors or materials protection strategies (Mishra et al., 2018).

properties

IUPAC Name |

N-(3-methoxyphenyl)-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-11-6-4-5-10(9-11)16-14(19)15(20)17-12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJHORLHSRJUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

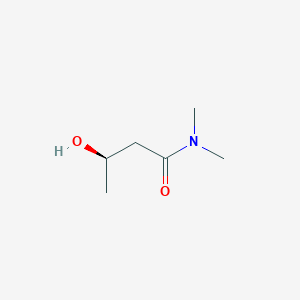

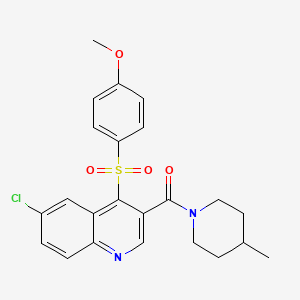

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)

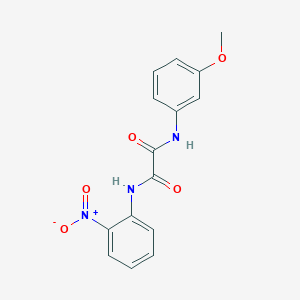

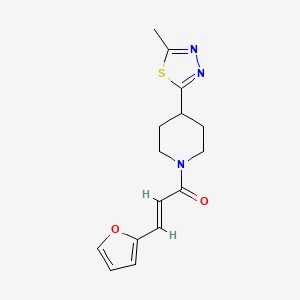

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

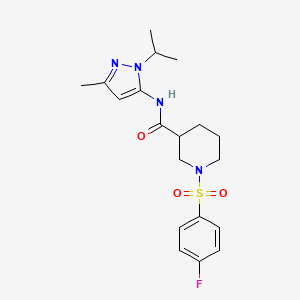

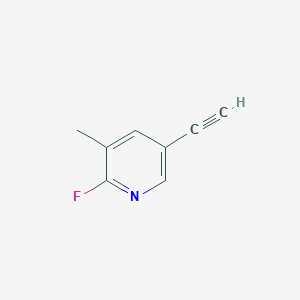

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)